molecular formula C14H12N2O4 B11321746 N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)furan-2-carboxamide

N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)furan-2-carboxamide

Cat. No.: B11321746
M. Wt: 272.26 g/mol
InChI Key: GSNPYYBLEJNQIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)furan-2-carboxamide is a complex organic compound that belongs to the class of benzoxazines This compound is characterized by the presence of a benzoxazine ring fused with a furan ring, making it a unique structure in the realm of organic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzoxazine Ring: The initial step involves the cyclization of an appropriate precursor to form the benzoxazine ring. This can be achieved through the reaction of an ortho-aminophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Furan Ring: The furan ring is then introduced through a cyclization reaction involving a furan derivative and the benzoxazine intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or acetonitrile.

Major Products Formed

Scientific Research Applications

    Medicinal Chemistry: The compound has shown promise as a scaffold for the development of new drugs, particularly as inhibitors of specific enzymes or receptors.

    Material Science: Due to its unique structure, the compound can be used in the development of novel materials with specific properties, such as enhanced thermal stability or conductivity.

    Biological Research: The compound can be used as a tool in biological research to study the interactions between small molecules and biological macromolecules.

    Industrial Applications: The compound can be used in the synthesis of other complex organic molecules, serving as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)carbonyl derivatives: These compounds share a similar benzoxazine core but differ in the substituents attached to the core structure.

    Furan-2-carboxamide derivatives: These compounds have a similar furan ring but differ in the substituents attached to the furan ring.

Uniqueness

N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)furan-2-carboxamide is unique due to the combination of the benzoxazine and furan rings in its structure. This unique combination imparts specific properties to the compound, making it valuable for various applications in medicinal chemistry, material science, and industrial processes.

Properties

Molecular Formula

C14H12N2O4

Molecular Weight

272.26 g/mol

IUPAC Name

N-(2-methyl-3-oxo-4H-1,4-benzoxazin-6-yl)furan-2-carboxamide

InChI

InChI=1S/C14H12N2O4/c1-8-13(17)16-10-7-9(4-5-11(10)20-8)15-14(18)12-3-2-6-19-12/h2-8H,1H3,(H,15,18)(H,16,17)

InChI Key

GSNPYYBLEJNQIB-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)NC2=C(O1)C=CC(=C2)NC(=O)C3=CC=CO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.